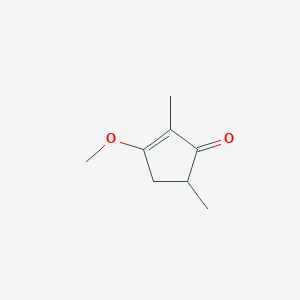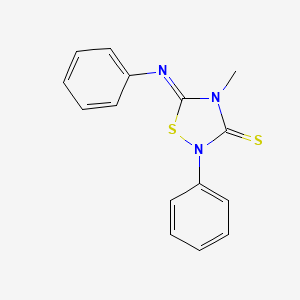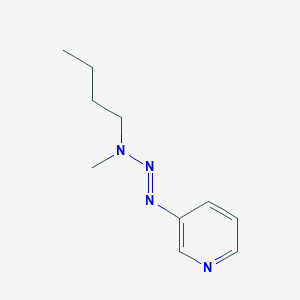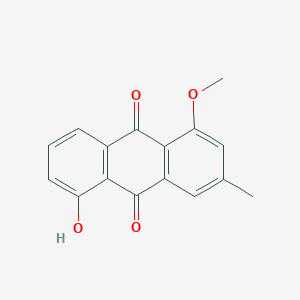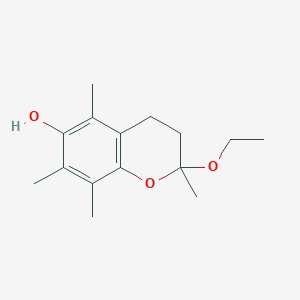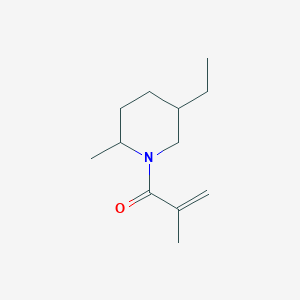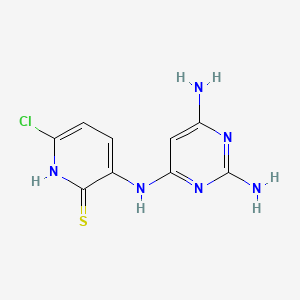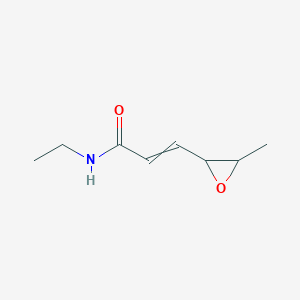![molecular formula C6H15O3PS2 B14656712 O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate CAS No. 53151-67-0](/img/structure/B14656712.png)
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate is an organophosphate compound. It is known for its dual-use nature, having applications in both constructive fields such as the synthesis of pesticides and pharmaceuticals, and in more controversial areas like the synthesis of nerve agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate involves multiple steps, typically starting with the preparation of the phosphonothioate backboneSpecific details on the reaction conditions and catalysts used are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch or continuous flow processes, utilizing advanced catalytic systems and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the thioate group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various phosphonothioate derivatives.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce simpler phosphonothioate derivatives .
Wissenschaftliche Forschungsanwendungen
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organophosphate compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with enzymes and other proteins.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for developing antidotes against nerve agents.
Industry: It is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate involves its interaction with specific molecular targets, such as acetylcholinesterase. This interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors. This mechanism is similar to that of other organophosphate nerve agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl S-2-dimethylaminoethyl methylphosphonothiolate: Another organophosphate compound with similar applications and mechanisms of action.
O-Ethyl methylphosphonothioic acid: Used in the synthesis of pesticides and pharmaceuticals, and as a precursor for nerve agents.
O,S-Diethyl methylphosphonothioate: Known for its use in the synthesis of various organophosphate compounds.
Uniqueness
O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methanesulfinyl group, in particular, plays a crucial role in its interactions with biological targets, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
53151-67-0 |
|---|---|
Molekularformel |
C6H15O3PS2 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
ethoxy-methyl-[2-[(S)-methylsulfinyl]ethoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS2/c1-4-8-10(2,11)9-5-6-12(3)7/h4-6H2,1-3H3/t10?,12-/m0/s1 |
InChI-Schlüssel |
LRGBWKLDZNXQOR-KFJBMODSSA-N |
Isomerische SMILES |
CCOP(=S)(C)OCC[S@@](=O)C |
Kanonische SMILES |
CCOP(=S)(C)OCCS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


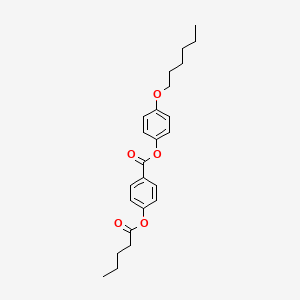
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
